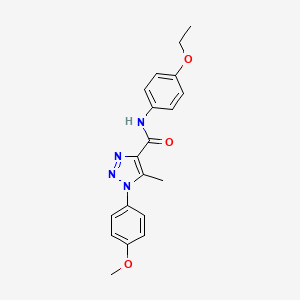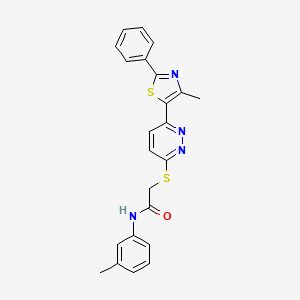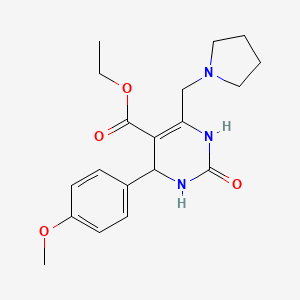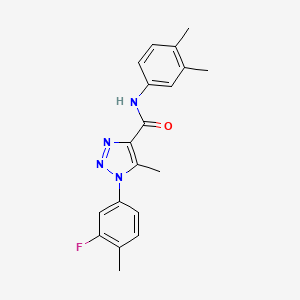![molecular formula C23H21FN4O3S B11290499 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11290499.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethyl derivative, followed by the introduction of the fluorophenyl methyl sulfanyl group. The final step involves the cyclization to form the dihydropteridinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group in the dihydropteridinone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The fluorophenyl and dimethoxyphenyl groups may play a role in binding to these targets, while the sulfanyl group could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but lacks the fluorophenyl and sulfanyl groups.
Ethyl acetoacetate: Contains a similar ester functional group but has a simpler structure.
Ethyl 3-(furan-2-yl)propionate: Similar in having an aromatic ring but differs in the type of aromatic system and functional groups.
Uniqueness
- The combination of the dimethoxyphenyl, fluorophenyl, and sulfanyl groups in the dihydropteridinone core makes 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one unique. This unique structure contributes to its potential diverse applications in various fields.
Properties
Molecular Formula |
C23H21FN4O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-fluorophenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C23H21FN4O3S/c1-30-18-7-6-15(13-19(18)31-2)8-11-28-22(29)20-21(26-10-9-25-20)27-23(28)32-14-16-4-3-5-17(24)12-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3 |
InChI Key |
FBVIYUPYCDHJRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11290420.png)
![N-(5-Chloro-2-methoxyphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11290428.png)
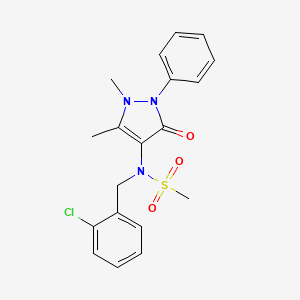
![[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11290439.png)
![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11290444.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B11290445.png)
![2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11290454.png)
![N-(2-ethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11290469.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11290479.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11290489.png)
